chemical structure and properties of D-Cellobiose-1-13C
chemical structure and properties of D-Cellobiose-1-13C
Structure, Synthesis, and Spectroscopic Utility in Glycoscience
Executive Summary
D-Cellobiose-1-13C is a stable isotope-labeled disaccharide serving as a critical probe in metabolic flux analysis, cellulase mechanistic studies, and structural glycobiology. By incorporating a Carbon-13 atom specifically at the anomeric center (C1) of the reducing end glucose unit, this isotopologue eliminates background noise in complex biological matrices. This guide details the physicochemical properties, chemo-enzymatic synthesis, and analytical applications of D-Cellobiose-1-13C, designed for researchers requiring high-fidelity tracking of carbohydrate hydrolysis and metabolism.
Molecular Architecture & Isotopic Configuration
Structural Definition
D-Cellobiose-1-13C is formally defined as 4-O-
Stereochemical Implications
The C1 position is the anomeric center, meaning D-Cellobiose-1-13C exists in solution as an equilibrium mixture of
- -anomer (dominant): Hydroxyl group at C1 is equatorial.
- -anomer (minor): Hydroxyl group at C1 is axial.
The 13C label renders this mutarotation immediately visible in NMR spectroscopy without chemical derivatization, a property exploited in kinetic assays of cellobiohydrolases.
Physicochemical & Spectral Characterization[1][2][3][4][5][6][7]
Key Properties Table
| Property | Specification | Notes |
| Molecular Formula | One 12C replaced by 13C | |
| Molecular Weight | 343.30 g/mol | +1.003 Da shift vs. natural abundance (342.[1]30) |
| Solubility | >100 mg/mL (Water) | Highly soluble; sparingly soluble in EtOH |
| Melting Point | 225–230 °C (dec) | Similar to natural cellobiose |
| Appearance | White crystalline powder | Hygroscopic |
| Isotopic Purity | Critical for quantitative NMR |
Spectroscopic Signatures (NMR)
The power of D-Cellobiose-1-13C lies in its NMR profile.[2] Unlike natural abundance cellobiose, the C1 signal is intensified by ~100-fold, and the
-
Chemical Shifts (
C NMR, D O):- -anomer C1: ~96.8 ppm
- -anomer C1: ~92.9 ppm
-
Coupling Constants (
):-
The direct coupling between C1 and the attached proton (H1) allows for rapid distinction of anomers based on the magnitude of
. -
(
): ~160 Hz -
(
): ~170 Hz
-
Technical Insight: The large chemical shift dispersion between the
andanomers at C1 (~4 ppm) allows for real-time monitoring of anomeric configuration retention or inversion during enzymatic hydrolysis.
Chemo-Enzymatic Synthesis Protocol
While chemical synthesis involves tedious protection/deprotection steps, the Phosphorylase-Catalyzed Reverse Phosphorolysis is the gold standard for producing D-Cellobiose-1-13C with high stereocontrol.
Reaction Logic
The synthesis utilizes Cellobiose Phosphorylase (CBP) (EC 2.4.1.[3]20) to couple
Reaction Equation:
Synthesis Workflow Diagram
Figure 1: Chemo-enzymatic synthesis workflow using Cellobiose Phosphorylase (CBP) to ensure regiospecific
Detailed Methodology
-
Reaction Mix: Dissolve D-[1-13C]Glucose (50 mM) and
-D-Glucose-1-Phosphate (60 mM) in 50 mM MOPS buffer (pH 7.0). -
Catalysis: Add recombinant CBP (e.g., from Cellulomonas uda or Clostridium thermocellum). Incubate at 37°C.
-
Monitoring: Track consumption of inorganic phosphate (Pi) using a Molybdate assay or by HPLC.
-
Purification:
-
Pass mixture through an activated charcoal column. Monosaccharides (Glucose) wash through with water; Cellobiose elutes with 10-15% Ethanol.
-
Alternative: Use Prep-HPLC with an Amide-80 column (Acetonitrile:Water gradient).
-
-
Validation: Confirm structure via Mass Spectrometry (m/z 366 [M+Na]+) and
C-NMR.
Application: Probing Cellulase Mechanisms
The primary utility of D-Cellobiose-1-13C is distinguishing the mechanism of glycoside hydrolases (Retaining vs. Inverting).
The Mechanistic Assay
When a cellulase hydrolyzes cellulose, it releases cellobiose.[4][5][6][7] However, distinguishing the newly formed cellobiose from background sugars is difficult. By using D-Cellobiose-1-13C as a tracer or substrate analogue, researchers can track the specific fate of the reducing end.
More importantly, in transglycosylation studies , D-Cellobiose-1-13C acts as an acceptor. If a cellulase transfers a glucan chain to D-Cellobiose-1-13C, the resulting oligosaccharide will carry the label at the reducing end, confirming the transfer mechanism.
Pathway Visualization
Figure 2: Logic flow for determining cellulase stereochemical mechanism using NMR spectroscopy.
Storage and Stability
-
Storage: -20°C is recommended for long-term storage to prevent microbial degradation. Desiccation is required as the powder is hygroscopic.
-
Stability: Stable in neutral aqueous solution for 24-48 hours at room temperature.
-
Handling: Avoid acidic conditions (pH < 4.0) at high temperatures to prevent hydrolysis of the glycosidic bond.
References
-
Zhang, Y. H., & Lynd, L. R. (2004). Kinetics and Relative Importance of Phosphorolytic and Hydrolytic Cleavage of Cellodextrins by Clostridium thermocellum. Applied and Environmental Microbiology. Link
-
Nidetzky, B., et al. (2000). Cellobiose phosphorylase from Cellulomonas uda: an enzyme with an essential role in the metabolism of cellobiose and cellodextrins. Biochemical Journal. Link
-
Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of five cellobio-oligomers. Carbohydrate Research. Link
-
Withers, S. G. (2001). Mechanisms of glycosyl transferases and hydrolases. Carbohydrate Polymers. Link
-
Sigma-Aldrich (Merck). D-Cellobiose-1-13C Product Specification. Link
Sources
- 1. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5077205A - Method for preparing cellobiose - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Broadening the Substrate Specificity of Cellobiose Phosphorylase from Clostridium thermocellum for Improved Transformation of Cellodextrin to Starch | MDPI [mdpi.com]
- 7. Cellulases: From Bioactivity to a Variety of Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
